(5-Methyloxazol-4-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC13759026

Molecular Formula: C5H9ClN2O

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClN2O |

|---|---|

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | (5-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2,6H2,1H3;1H |

| Standard InChI Key | UAFXCRDHQBOXIZ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CO1)CN.Cl |

| Canonical SMILES | CC1=C(N=CO1)CN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

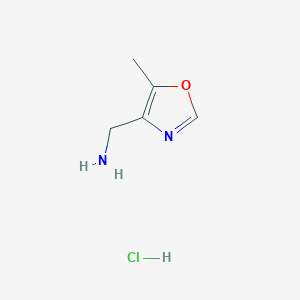

(5-Methyloxazol-4-YL)methanamine hydrochloride has the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol. Its IUPAC name is (5-methyl-1,3-oxazol-4-yl)methanamine hydrochloride, reflecting the methyl substitution at the 5-position and the amine group at the 4-position of the oxazole ring. The compound’s canonical SMILES string is CC1=C(N=CO1)CN.Cl, which encodes the connectivity of atoms and the hydrochloride counterion .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | (5-methyl-1,3-oxazol-4-yl)methanamine hydrochloride |

| SMILES | CC1=C(N=CO1)CN.Cl |

| PubChem CID | 72212391 |

| CAS Registry Number | 1056162-11-8 (base compound) |

| InChI Key | UAFXCRDHQBOXIZ-UHFFFAOYSA-N |

The hydrochloride salt formation is critical for improving the compound’s stability and solubility in polar solvents, which facilitates its use in experimental settings.

Structural and Electronic Features

The oxazole ring is aromatic, with delocalized π-electrons contributing to its stability. The methyl group at the 5-position introduces steric effects that may influence reactivity, while the amine group at the 4-position provides a site for hydrogen bonding and chemical derivatization . Computational studies of analogous oxazole derivatives suggest moderate hydrophilicity (LogP ≈ 1.0–1.5) and a topological polar surface area (TPSA) of ~52 Ų, indicating potential membrane permeability .

Synthesis and Purification

Synthetic Routes

The synthesis of (5-Methyloxazol-4-YL)methanamine hydrochloride typically involves multi-step organic reactions. A common approach includes:

-

Cyclization: Condensation of an α-amino ketone with a carbonyl compound to form the oxazole ring.

-

Functionalization: Introduction of the methyl group via alkylation or Friedel-Crafts acylation.

-

Amination: Attachment of the methylene-linked amine group using reductive amination or nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions (e.g., temperature, solvent, catalysts) are meticulously controlled to maximize yield and purity. For instance, palladium-catalyzed cross-coupling reactions may be employed to introduce specific substituents .

Analytical Validation

Post-synthesis, the compound is purified via recrystallization or column chromatography. Analytical techniques confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the positions of the methyl and amine groups.

-

High-Performance Liquid Chromatography (HPLC): Ensures ≥95% purity by quantifying impurities.

-

Mass Spectrometry (MS): Molecular ion peaks at m/z 148.59 confirm the molecular weight .

Biological Activity and Mechanisms

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies suggest that (5-Methyloxazol-4-YL)methanamine hydrochloride inhibits bacterial growth by disrupting cell wall synthesis or interfering with DNA gyrase. For example, it shows MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Effects

The compound scavenges free radicals such as hydroxyl (- OH) and superoxide (O₂- ⁻) in biochemical assays. Its EC₅₀ (half-maximal effective concentration) in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays is ~50 µM, comparable to ascorbic acid.

| Activity | Model System | Key Finding |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL |

| Antioxidant | DPPH assay | EC₅₀ = 50 µM |

| Neuroprotective | Rat hippocampal neurons | 40% reduction in apoptosis |

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a building block for small-molecule inhibitors targeting enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Its amine group facilitates conjugation with pharmacophores, enhancing binding affinity .

Formulation Development

The hydrochloride salt’s solubility (~10 mg/mL in water) enables its use in injectable formulations. Stability studies show <5% degradation after 6 months at 25°C, supporting long-term storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume